molecular formula C20H24O10 B12318025 10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one

10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one

Cat. No.: B12318025
M. Wt: 424.4 g/mol
InChI Key: QAUDHOGPLBDVAX-UHFFFAOYSA-N
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Description

Praeroside II is an angular-type pyranocoumarin glycoside that can be isolated from the n-butanol extracts of Peucedanum praeruptorum Dunn . This compound is known for its pharmacological properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Praeroside II is typically isolated from natural sources rather than synthesized chemically. It can be extracted from the n-butanol extracts of Peucedanum praeruptorum Dunn . The extraction process involves the use of solvents like n-butanol to isolate the compound from the plant material.

Industrial Production Methods

Currently, there are no widely reported industrial production methods for Praeroside II. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Praeroside II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions involving Praeroside II include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Praeroside II depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Praeroside II is part of a family of pyranocoumarin glycosides that includes similar compounds such as Praeroside III, Praeroside IV, and Praeroside V . These compounds share structural similarities but may differ in their specific biological activities and pharmacological properties. For example, while Praeroside II is known for its inhibitory activity on nitric oxide production, other similar compounds may exhibit different pharmacological effects.

List of Similar Compounds

  • Praeroside III
  • Praeroside IV
  • Praeroside V
  • Praeroside I (linear glycosidic furocoumarin)
  • Peucedanosides A and B (novel angular pyranocoumarin glycosides)

Conclusion

Praeroside II is a valuable compound with diverse scientific research applications Its unique chemical structure and pharmacological properties make it an important subject of study in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

10-hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUDHOGPLBDVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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